molecular formula C11H9ClN2O2S B3831903 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide CAS No. 37666-22-1

2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B3831903
CAS No.: 37666-22-1
M. Wt: 268.72 g/mol
InChI Key: LKIBAUJOVPUKAQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound featuring a thiazole ring core linked to a phenoxyacetamide group. The thiazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active molecules . Compounds within this structural class, such as those with substituted thiazole rings, are frequently investigated as key intermediates or target molecules in organic synthesis and drug discovery efforts . The molecular scaffold is characterized by the planar thiazole ring, which can influence the compound's overall conformation and intermolecular interactions, such as forming hydrogen-bonded dimers in the solid state, a feature observed in closely related crystal structures . This acetamide derivative is intended for research applications only, serving as a building block in the development of new chemical entities or for biochemical screening. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBAUJOVPUKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308519
Record name 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37666-22-1
Record name NSC204716
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 2 4 Chlorophenoxy N 1,3 Thiazol 2 Yl Acetamide

Retrosynthetic Analysis of the 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.comicj-e.org For this compound, the analysis begins by identifying the most synthetically accessible disconnections.

The most logical primary disconnection is the amide bond (C-N), as numerous reliable methods exist for its formation. amazonaws.com This disconnection breaks the target molecule into two key precursors: 2-(4-chlorophenoxy)acetic acid and 2-aminothiazole (B372263) .

Further retrosynthetic analysis can be applied to these precursors:

2-(4-chlorophenoxy)acetic acid can be disconnected at the ether C-O bond. This corresponds to a Williamson ether synthesis, identifying 4-chlorophenol (B41353) and an acetyl group equivalent, such as chloroacetic acid, as the starting materials. amazonaws.comsmolecule.com

2-aminothiazole can be deconstructed based on the Hantzsch thiazole (B1198619) synthesis. This pathway disconnects the thiazole ring to reveal thiourea and an α-halocarbonyl compound, specifically chloroacetaldehyde (B151913) , as the foundational components. mdpi.com

This retrosynthetic strategy provides a clear and efficient pathway from simple, commercially available starting materials to the final target molecule.

Multistep Synthetic Pathways to this compound

The forward synthesis, guided by the retrosynthetic analysis, is a multistep process involving the preparation of key intermediates followed by a crucial amide coupling reaction.

The assembly of the target compound begins with the synthesis of its constituent building blocks.

2-(4-chlorophenoxy)acetic acid : This precursor is typically formed through a nucleophilic substitution reaction between 4-chlorophenol and chloroacetic acid. smolecule.com This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the chloride from chloroacetic acid.

2-aminothiazole : The synthesis of the 2-aminothiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis is a widely used method, involving the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. mdpi.comijcce.ac.irsid.ir In the case of the parent 2-aminothiazole, the reaction proceeds between chloroacetaldehyde and thiourea. mdpi.comijcce.ac.ir

The final and critical step in the synthesis is the formation of the amide bond between the carboxylic acid group of 2-(4-chlorophenoxy)acetic acid and the amino group of 2-aminothiazole. This transformation requires the activation of the carboxylic acid.

One common method involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govnih.govfishersci.co.uk The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine (2-aminothiazole), forming the amide bond and releasing a urea (B33335) byproduct. fishersci.co.uk

Alternatively, the carboxylic acid can be activated using uronium-based coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate (TBTU). uomphysics.net These reagents also function by creating a highly reactive activated ester intermediate that readily reacts with the amine. fishersci.co.uk

A more traditional approach is the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. sapub.orgnih.gov The resulting 2-(4-chlorophenoxy)acetyl chloride is highly electrophilic and reacts readily with 2-aminothiazole, often in the presence of a non-nucleophilic base like triethylamine (B128534) or lutidine to scavenge the HCl byproduct. nih.govuomphysics.netnih.gov

The efficiency of the amide coupling step can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, coupling agent, base, and temperature.

Dichloromethane (DCM) is a frequently used solvent for these reactions. nih.govnih.govuomphysics.net The reaction temperature is often controlled, with many procedures initiating the reaction at reduced temperatures (e.g., 0-5 °C or 273 K) before allowing it to proceed at room temperature. nih.govnih.govuomphysics.net This helps to control the reaction rate and minimize potential side reactions. The choice of base is also crucial; tertiary amines like triethylamine or lutidine are commonly employed to neutralize acidic byproducts without competing in the coupling reaction. nih.govuomphysics.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with carbodiimides to suppress side reactions and minimize potential racemization. fishersci.co.uk

Table 1: Representative Conditions for Amide Coupling in the Synthesis of Thiazol-2-yl-acetamides
Carboxylic Acid PrecursorAmine PrecursorCoupling AgentBaseSolventTemperatureReference
4-Chlorophenylacetic acid2-AminothiazoleEDCTriethylamineDichloromethane273 K nih.gov
2,4-Dichlorophenylacetic acid2-AminothiazoleEDCTriethylamineDichloromethane273 K nih.gov
2-(4-chlorophenoxy)acetic acid4-(4-methylphenyl)thiazol-2-amineTBTULutidineDichloromethane0-5 °C uomphysics.net
4-(4-bromo-phenyl)thiazol-2-amineChloroacetyl chloride-Triethylacetic acid (catalyst)EthanolReflux nih.gov

Synthesis of Structurally Related Analogues and Derivatives

The synthetic route to this compound is adaptable, allowing for the generation of a library of related compounds through the substitution of the initial building blocks.

Table 2: Examples of Analogues with Modified Phenoxy Moieties
Phenol Starting MaterialResulting Phenoxyacetic Acid IntermediateFinal Analogue Name (Abbreviated)Reference
4-Methylphenol2-(4-methylphenoxy)acetic acid2-(4-methylphenoxy)-N-(...)-acetamide researchgate.net
2,4-Dichlorophenol2-(2,4-dichlorophenoxy)acetic acid2-(2,4-dichlorophenoxy)-N-(...)-acetamide mdpi.com
2-Fluorophenol2-(2-fluorophenoxy)acetic acid2-(2-fluorophenoxy)-N-(...)-acetamide scispace.com

Structural Diversification of the Thiazole Ring System

The aromatic thiazole ring in this compound, while stable, offers several avenues for structural modification. The reactivity of the thiazole nucleus is influenced by the electron-donating nature of the amino group (even when acylated) and the sulfur atom, which directs electrophilic substitution primarily to the C5 position.

Electrophilic Substitution Reactions: The C5 position of the 2-aminothiazole ring is susceptible to electrophilic attack. ufms.br Halogenation, for instance, can be achieved to introduce bromine or chlorine, creating intermediates for further functionalization. This is typically accomplished using reagents like N-bromosuccinimide (NBS) or copper(II) halides. tandfonline.comresearchgate.net These halogenated derivatives can then undergo nucleophilic substitution reactions, where the halide is displaced by a strong nucleophile, allowing for the introduction of a wide array of functional groups. researchgate.net

Cycloaddition and Annulation Reactions: Thiazole rings can participate in cycloaddition reactions to form more complex, fused heterocyclic systems. Although the aromaticity of the thiazole ring requires forcing conditions for some cycloadditions, such as high temperatures for Diels-Alder reactions, various transformations are possible. mdpi.com For instance, reactions with α,β-unsaturated ketones or nitriles can lead to the formation of pyrano[2,3-d]thiazole derivatives. wisdomlib.orgbepls.com These reactions often proceed via an initial Michael addition followed by intramolecular cyclization.

Another approach involves the [3+2] cycloaddition of thiazolium salts with electron-deficient components, which can provide access to enantioenriched hydropyrrolo-thiazoles. bohrium.com This highlights a sophisticated strategy for creating stereochemically complex derivatives.

The following table summarizes key reactions for diversifying the thiazole ring:

Reaction TypeReagents/ConditionsResulting StructureReference
Halogenation N-Bromosuccinimide (NBS), CuBr₂5-Halo-thiazole derivative tandfonline.comresearchgate.net
Azo Coupling Aromatic diazonium salts5-Arylazo-thiazole derivative ufms.br
Cycloaddition α,β-Unsaturated ketones, piperidineFused pyrano[2,3-d]thiazole system wisdomlib.org
[3+2] Cycloaddition Thiazolium salts, electron-deficient alkynesHydropyrrolo-thiazole derivative bohrium.com

Exploration of Different Substituents at the N-Acetamide Linkage

A primary strategy for creating analogues of the title compound involves modifying the acetamide (B32628) side chain. This is commonly achieved by first synthesizing a reactive intermediate, 2-chloro-N-(1,3-thiazol-2-yl)acetamide, from 2-aminothiazole and chloroacetyl chloride. frontiersin.org This chloroacetamide derivative serves as a versatile building block for introducing various substituents via nucleophilic substitution at the α-carbon.

By reacting this intermediate with a range of primary or secondary amines, a library of derivatives with diverse functionalities at the N-acetamide linkage can be generated. Research has shown the successful synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives by refluxing the corresponding chloroacetamide intermediate with various substituted anilines. nih.gov This approach allows for the systematic exploration of structure-activity relationships by varying the electronic and steric properties of the introduced substituent.

The general synthetic scheme is outlined below:

Acylation: Reaction of a 2-aminothiazole with chloroacetyl chloride to form the N-(thiazol-2-yl)-2-chloroacetamide intermediate.

Nucleophilic Substitution: Reaction of the chloroacetamide intermediate with a desired nucleophile (e.g., a primary/secondary amine, aniline, or thiol) to displace the chloride and form the final substituted acetamide derivative. nih.gov

The following table provides examples of substituents that have been introduced at the N-acetamide linkage in analogous thiazole systems.

IntermediateNucleophileResulting Substituent GroupReference
N-(4-arylthiazol-2-yl)-2-chloroacetamideSubstituted anilines-CH₂-NH-Ar' nih.gov
N-(thiazol-2-yl)-2-chloroacetamideMercapto derivatives-CH₂-S-R' nih.gov
N-(4-arylthiazol-2-yl)-2-chloroacetamideSecondary amines (e.g., morpholine)-CH₂-N(CH₂CH₂)₂O nih.gov

Purification Methodologies and Techniques for Compound Isolation

The successful synthesis of this compound and its derivatives is contingent upon effective purification to isolate the target compound from starting materials, reagents, and byproducts. Standard laboratory techniques involving chromatography and crystallization are routinely employed.

Chromatographic Separation Techniques

Chromatographic methods are essential for both monitoring reaction progress and for the purification of the final products.

Thin Layer Chromatography (TLC): TLC is the primary tool for monitoring the conversion of reactants to products. It is performed using silica (B1680970) gel pre-coated plates, and the spots are visualized under UV light. researchgate.netnih.gov The choice of an appropriate mobile phase, typically a mixture of polar and non-polar solvents like ethyl acetate (B1210297) and n-hexane, is crucial for achieving good separation. mdpi.com

Column Chromatography: For purification on a preparative scale, column chromatography is widely used. The crude product is loaded onto a stationary phase, most commonly silica gel (70–230 mesh), and eluted with a suitable solvent system. mdpi.combohrium.com The polarity of the eluent is often gradually increased to separate compounds based on their affinity for the stationary phase. In some cases, basic alumina (B75360) may be used as the stationary phase. tandfonline.com Flash column chromatography, which uses pressure to increase the solvent flow rate, is often employed to improve the speed and efficiency of the separation. mdpi.com

Recrystallization and Precipitation Methods

Crystallization is a powerful technique for purifying solid compounds. The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of pure crystals.

Precipitation: A common workup procedure involves pouring the reaction mixture into a large volume of a non-solvent, often ice-cold water, to precipitate the crude product. wisdomlib.org This solid can then be collected by filtration and washed to remove water-soluble impurities. wisdomlib.orgnih.gov

Recrystallization: The crude solid obtained from precipitation or after solvent evaporation is further purified by recrystallization. The choice of solvent is critical; the compound should have high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents for N-thiazolyl acetamide derivatives include ethanol, ethyl acetate, or solvent mixtures like ethanol-DMF. wisdomlib.orgnih.gov For example, N-(thiazol-2-yl)acetamide has been successfully recrystallized from ethyl acetate to obtain single crystals suitable for X-ray analysis. wisdomlib.org

Green Chemistry Principles in the Synthesis of N-Thiazol-2-yl-acetamide Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like N-thiazol-2-yl-acetamide derivatives.

Alternative Energy Sources: Conventional heating methods are often energy-intensive and can lead to longer reaction times and side product formation.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating. jchps.comresearchgate.net The synthesis of various thiazole derivatives has been successfully achieved using microwave irradiation, sometimes in solvent-free conditions, which further enhances the green credentials of the process. jchps.comnih.gov

Ultrasonic Irradiation (Sonochemistry): The use of ultrasound is another green technique that can accelerate reactions and improve yields. tandfonline.com The synthesis of thiazoles under ultrasonic conditions has been reported to be efficient, offering benefits such as shorter reaction times and milder conditions. tandfonline.commdpi.com

Eco-Friendly Catalysts and Solvents:

Green Catalysts: The development of reusable and non-toxic catalysts is a core tenet of green chemistry. For thiazole synthesis, recyclable biocatalysts, such as those derived from chitosan, have been used effectively. mdpi.comnih.gov These catalysts can often be recovered and reused multiple times without a significant loss of activity. mdpi.comnih.gov

Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent, and some thiazole syntheses have been developed to proceed in aqueous media. ufms.br Another class of green solvents are deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, which have been used for the Hantzsch thiazole synthesis, avoiding the need for volatile organic solvents. nih.gov

The application of these green methodologies offers significant advantages over traditional synthetic routes, as summarized below.

Green Chemistry ApproachKey AdvantagesApplication ExampleReference
Microwave Irradiation Reduced reaction time, higher yields, solvent-free optionsOne-pot, three-component synthesis of thiazolyl-pyridazinediones nih.gov
Ultrasonic Irradiation Shorter reaction times, mild conditions, high yieldsSynthesis of thiazoles using a recyclable biocatalyst mdpi.com
Green Catalysts Reusability, biodegradability, reduced wasteChitosan-based hydrogel for thiazole synthesis mdpi.comnih.gov
Green Solvents Reduced toxicity and environmental impact, safetyHantzsch thiazole synthesis in a deep eutectic solvent (DES) nih.gov

Comprehensive Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Spectral Analysis and Signal Interpretation

The ¹H NMR spectrum of 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, the following proton signals can be anticipated:

Amide Proton (N-H): A broad singlet is expected in the downfield region of the spectrum, typically between δ 10.0 and 12.0 ppm. The chemical shift of this proton is sensitive to solvent and concentration due to hydrogen bonding.

Thiazole (B1198619) Protons (C4-H and C5-H): The two protons on the thiazole ring are expected to appear as doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The coupling between these adjacent protons would result in a characteristic splitting pattern.

Chlorophenoxy Protons: The four protons on the 4-chlorophenoxy group will present as two distinct doublets in the aromatic region, usually between δ 6.8 and 7.4 ppm. This AA'BB' system arises from the symmetry of the para-substituted ring.

Methylene (B1212753) Protons (-O-CH₂-C=O): A singlet corresponding to the two methylene protons is anticipated in the range of δ 4.5 to 5.0 ppm. The electronegativity of the adjacent oxygen and carbonyl group causes a significant downfield shift.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
N-H (amide)10.0 - 12.0Broad Singlet
Thiazole C4-H7.0 - 7.5Doublet
Thiazole C5-H7.0 - 7.5Doublet
Chlorophenoxy Ar-H6.8 - 7.4Two Doublets (AA'BB' system)
-O-CH₂-C=O4.5 - 5.0Singlet

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in this compound are as follows:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between δ 165.0 and 170.0 ppm.

Thiazole Carbons: The carbon atom attached to the nitrogen (C2) is expected around δ 158.0 ppm, while the other two carbons (C4 and C5) would appear in the aromatic region, between δ 115.0 and 140.0 ppm.

Chlorophenoxy Carbons: The carbon atom bonded to the oxygen (C-O) is anticipated around δ 155.0 ppm. The carbon atom bonded to chlorine (C-Cl) would be found around δ 129.0 ppm, and the remaining aromatic carbons will also appear in the aromatic region.

Methylene Carbon (-O-CH₂-C=O): The methylene carbon is expected to have a chemical shift in the range of δ 65.0 to 70.0 ppm due to the influence of the adjacent oxygen atom.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (amide)165.0 - 170.0
Thiazole C2~158.0
Thiazole C4/C5115.0 - 140.0
Chlorophenoxy C-O~155.0
Chlorophenoxy C-Cl~129.0
Chlorophenoxy Ar-C115.0 - 130.0
-O-CH₂-C=O65.0 - 70.0

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include the coupling between the C4-H and C5-H protons of the thiazole ring, and the couplings between the ortho and meta protons on the chlorophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for each protonated carbon by linking the previously interpreted ¹H NMR signals to their corresponding ¹³C signals. For instance, the methylene protons at δ 4.5-5.0 ppm would show a correlation to the carbon signal at δ 65.0-70.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the correlation from the methylene protons (-O-CH₂-) to the amide carbonyl carbon and the carbons of the chlorophenoxy ring. Additionally, the amide proton should show a correlation to the thiazole C2 carbon, confirming the N-thiazolyl acetamide (B32628) linkage.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₉ClN₂O₂S, the expected monoisotopic mass of the neutral molecule is approximately 268.01 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 269.02. The presence of chlorine would also result in a characteristic isotopic pattern, with a peak at m/z 271.02 with roughly one-third the intensity of the [M+H]⁺ peak.

Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information by inducing fragmentation and analyzing the resulting daughter ions. Based on the structure of this compound, several key fragmentation pathways can be predicted:

Cleavage of the amide bond: A primary fragmentation pathway would involve the cleavage of the C-N amide bond, leading to the formation of two characteristic fragment ions: the 2-aminothiazole (B372263) cation and the 2-(4-chlorophenoxy)acetyl cation.

Loss of the thiazole ring: Fragmentation could also occur with the loss of the entire aminothiazole moiety.

Fragmentation of the chlorophenoxy group: Further fragmentation of the 4-chlorophenoxyacetyl cation could involve the loss of CO, followed by fragmentation of the chlorophenoxy ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the various functional groups present within a molecule. For acetamide and its derivatives, characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds are observed. Key functional groups in this compound include the N-H group of the amide, the C=O (carbonyl) group, the C-N bond, the aromatic C-Cl bond, the C-O-C ether linkage, and the thiazole ring system. The specific frequencies at which these groups absorb infrared radiation are indicative of their chemical environment within the molecule.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (SC-XRD) provides precise information about the atomic arrangement within a crystal lattice, offering a definitive three-dimensional model of the molecule.

Analysis of a related compound, 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, reveals that it crystallizes in the monoclinic system. nih.gov The specific arrangement of molecules in the crystal lattice is described by the space group P21/c. researchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions are defined by the lengths of the axes (a, b, c) and the angles between them (α, β, γ).

Table 1: Crystal Data and Structure Refinement for a Related Compound

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)13.9169 (13)
b (Å)5.5188 (5)
c (Å)15.1836 (14)
α (°)90
β (°)100.311 (2)
γ (°)90
Volume (ų)1147.34 (18)
Z4

This data corresponds to the related compound 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. nih.govresearchgate.net

The precise measurement of bond lengths, bond angles, and torsion angles from SC-XRD data provides insight into the molecular geometry. In the crystal structure of a related molecule, 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the bond lengths and angles are reported to be within the normal ranges. nih.gov The thiazole ring is nearly planar, and it forms a significant dihedral angle with the benzene (B151609) ring, which is 64.18 (7)°. nih.gov This twist between the two ring systems is a key conformational feature of the molecule.

While direct evidence for intramolecular hydrogen bonding in this compound from the provided search results is not explicitly detailed, the molecular conformation is influenced by the spatial arrangement of its constituent parts. The significant dihedral angle between the thiazole and benzene rings in a related structure indicates a twisted conformation, which is likely adopted to minimize steric hindrance between the two bulky ring systems. nih.gov

Table 2: Hydrogen Bond Geometry for a Related Compound

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H1N2···N1----

Specific distances and angles for the N—H···N hydrogen bond in 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide were not explicitly provided in the search results, but the presence of this interaction forming an R2 2(8) ring motif is confirmed. nih.gov

Computational Chemistry and Advanced Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. uomphysics.net Calculations for thiazole (B1198619) acetamide (B32628) derivatives are typically performed using specific functionals and basis sets, such as the B3LYP functional combined with the 6-31+G(d,p) basis set, to analyze geometry, molecular orbitals, and electrostatic potential. uomphysics.netresearchgate.net

The initial step in most computational studies is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest potential energy. ufms.br For derivatives of N-(1,3-thiazol-2-yl)acetamide, studies reveal key structural features. The thiazole ring is consistently found to be nearly planar. nih.gov

A critical conformational parameter is the dihedral angle between the planar rings within the molecule. In a closely related compound, 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle formed between the thiazole ring and the benzene (B151609) ring is 64.18 (7)°. nih.gov In another similar structure, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, this angle is 72.4 (1)°. nih.gov These significant twists between the aromatic systems are crucial elements of the molecule's conformational landscape and influence its crystal packing and biological activity.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. uomphysics.netsemanticscholar.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uomphysics.net For the related compound 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, DFT calculations determined the HOMO-LUMO energy gap to be 4.569 eV, indicating a high degree of hardness and stability. uomphysics.net

Table 1: Frontier Molecular Orbital Properties of a Related Thiazole Derivative¹
ParameterEnergy (eV)Significance
EHOMO-6.453Electron-donating ability
ELUMO-1.884Electron-accepting ability
Energy Gap (ΔE)4.569Chemical reactivity and kinetic stability
uomphysics.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uomphysics.netwalisongo.ac.id The MEP map displays different potential values on the molecular surface using a color spectrum. Regions with negative potential (typically red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

In analyses of related thiazole acetamide derivatives, MEP maps reveal that the most negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the acetamide and thiazole groups. uomphysics.net These sites represent the primary locations for nucleophilic interactions. Conversely, the hydrogen atoms, particularly those of the amide group, exhibit the most positive electrostatic potential, marking them as sites for electrophilic interactions. uomphysics.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational flexibility, solvent effects, and the dynamic behavior of a molecule, which are crucial for understanding its interactions with biological targets. While MD simulations are a standard tool for such investigations, specific studies applying this technique to 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide were not identified in the surveyed literature.

Hirshfeld Surface Analysis and 3D Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. uomphysics.netnih.gov By partitioning the crystal space, it provides a graphical representation of molecules as surfaces, colored according to properties that highlight close intermolecular contacts. This method allows for a detailed examination of non-covalent interactions such as hydrogen bonds and van der Waals forces. nih.gov

A key feature of Hirshfeld analysis is the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. uomphysics.net For a similar thiazole derivative, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, a detailed breakdown of these contacts reveals the dominant forces in the crystal packing. nih.gov The most significant contribution comes from weak van der Waals H···H interactions, accounting for nearly 40% of the total Hirshfeld surface. nih.gov Other major contributors include C···H/H···C, Cl···H/H···Cl, and O···H/H···O contacts. nih.gov This quantitative analysis is essential for understanding the forces that govern the supramolecular assembly of the compound in the solid state.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiazole Derivative²
Interaction TypeContribution (%)
H···H39.2
C···H/H···C25.2
Cl···H/H···Cl11.4
O···H/H···O8.0
nih.gov

Visualization of Supramolecular Synthons and Crystal Packing Forces

A predominant and highly predictable supramolecular synthon in this class of compounds is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.govnih.govnih.gov In these arrangements, the amide proton (N-H) of one molecule forms a hydrogen bond with the thiazole nitrogen atom of a neighboring, centrosymmetrically related molecule. This interaction is reciprocal, generating a robust R22(8) graph-set motif. nih.govnih.govnih.gov This specific ring motif is a common feature in the crystal structures of many 2-aryl-N-(1,3-thiazol-2-yl)acetamide derivatives. nih.gov

In addition to the strong N—H⋯N hydrogen bonds, weaker interactions such as C—H⋯O and C—H⋯N hydrogen bonds often play a crucial role in consolidating the three-dimensional crystal packing. nih.govresearchgate.net For instance, in the crystal structure of 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, weak C—H⋯O interactions link the inversion dimers, contributing to the stacking along the c-axis. nih.gov

Computational tools like Hirshfeld surface analysis are employed to visualize and quantify these intermolecular contacts. For the related compound 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, Hirshfeld analysis and 2D fingerprint plots are used to neatly quantify the various interactions governing the crystal structure. uomphysics.net This analysis allows for the deconvolution of the crystal packing into contributions from different types of intermolecular contacts, highlighting the relative importance of each in the supramolecular assembly.

Table 1: Example of Hydrogen Bond Geometry in a Related Thiazolyl Acetamide Derivative

D—H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
N—H···Ni0.882.153.005 (2)163

Note: Data represents typical values observed in related structures, such as 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, forming an R22(8) motif. Symmetry code (i) refers to a centrosymmetrically generated atom. nih.gov

In Silico Prediction of Molecular Properties Relevant to Biological Interactions (Excluding ADME/Tox)

Ligand efficiency (LE) and lipophilic efficiency (LiPE) are critical metrics in early-stage drug discovery for evaluating the quality of hit and lead compounds. uniroma1.it These parameters assess the binding potency of a compound in relation to its size and lipophilicity, respectively, helping to prioritize candidates that are more likely to be developed into successful drugs with favorable pharmacokinetic and safety profiles. uniroma1.it

Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), is defined as the difference between the pIC50 (or pEC50) and the LogP of the compound. uniroma1.it

LiPE = pIC50 - LogP

A higher LiPE value is desirable. Empirical evidence suggests that quality drug candidates often possess a LiPE greater than 6. uniroma1.it This metric helps to identify compounds that achieve high potency without excessive lipophilicity, as high lipophilicity can be associated with poor solubility, high metabolic clearance, and non-specific toxicity. uniroma1.it

While specific biological activity data for this compound is not available to calculate an exact LiPE, the following table provides a hypothetical illustration of how this value would be determined and used to evaluate the compound against others.

Table 2: Hypothetical Lipophilic Efficiency (LiPE) Calculation

CompoundHypothetical IC50 (nM)pIC50 (-logIC50)Hypothetical LogPCalculated LiPE (pIC50 - LogP)
Compound A507.32.54.8
This compound1007.02.84.2
Compound B807.14.03.1

Note: The values in this table are purely for illustrative purposes to demonstrate the calculation and application of the LiPE metric.

A pharmacophore model is an abstract representation of the key molecular features that are essential for a molecule to interact with a specific biological target. For this compound, a pharmacophore model can be generated based on its structural components. The key features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study on a series of compounds containing the 2-(4-chloro-phenoxy)-acetamide moiety generated a common pharmacophoric hypothesis, designated DHH13, which was statistically significant for predicting biological activity. nih.gov Based on the structure of this compound, its principal pharmacophoric features can be mapped as follows:

Hydrogen Bond Donor (HBD): The secondary amide (N-H) group.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the amide, the phenoxy ether oxygen, and the nitrogen atom in the thiazole ring.

Aromatic Ring (AR): The 4-chlorophenyl ring.

Hydrophobic Feature (HY): The chlorophenyl group and the thiazole ring can both contribute to hydrophobic interactions.

These features are crucial for molecular recognition at a receptor's binding site, guiding the design of new analogues with potentially improved activity.

Table 3: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural Moiety
Hydrogen Bond DonorAmide N-H
Hydrogen Bond AcceptorAmide C=O, Ether Oxygen, Thiazole Nitrogen
Aromatic Ring4-chlorophenyl group
Hydrophobic RegionChlorophenyl and Thiazole rings

Molecular Docking Studies for Hypothetical Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. core.ac.uk It is widely used to predict the binding mode and affinity of small molecules to the binding sites of proteins. Given the structural alerts within this compound, several biological targets investigated for analogous structures can be considered as hypothetical receptors.

Based on studies of structurally similar compounds, several putative biological targets can be hypothesized for this compound. The thiazole ring is a privileged structure found in numerous bioactive agents, including anticancer and anti-inflammatory drugs. ijcce.ac.irnih.gov

Cyclooxygenase-2 (COX-2): Derivatives of phenoxyacetic acid are known to be potential anti-inflammatory agents that can inhibit the COX-2 enzyme. mdpi.com Docking studies on these analogues typically show binding within the enzyme's active site. mdpi.com

Dihydrofolate Reductase (DHFR): Thiadiazole derivatives have been investigated as potential inhibitors of DHFR, an enzyme crucial for nucleotide synthesis. mdpi.com Docking simulations place these inhibitors within the DHFR active site. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase: Thiazolyl-pyrazole derivatives have shown promising binding affinities against the active site of EGFR kinase, a key target in cancer therapy. nih.gov

Enoyl-acyl-carrier protein reductase (ENR): This enzyme is a key target for antibacterial drug discovery, and docking studies have been used to reveal the mode of action for benzothiazole (B30560) derivatives that bind to its active site. core.ac.uk

Molecular docking studies not only identify potential binding sites but also predict the specific interactions between the ligand and the amino acid residues of the protein. These interactions are predominantly hydrogen bonds and hydrophobic contacts.

For example, in docking studies of a related 2-(2,4-dichlorophenoxy)-acetamide derivative with the COX-2 active site , the compound was predicted to form four intermolecular hydrogen bonds. mdpi.com Three of these bonds were with the residue Arg 120 , and one was with Tyr 355 . mdpi.com

In another study involving a thiadiazole derivative docked into the DHFR active site , the molecule was stabilized by three key hydrogen bonds. mdpi.com The thiadiazole ring was predicted to interact with Asp 21 and Ser 59 , while the secondary amino group formed a hydrogen bond with Tyr 22 . mdpi.com

These examples from related molecules suggest that this compound would likely orient itself within a putative active site to maximize interactions via its key functional groups. The amide N-H would act as a hydrogen bond donor, the carbonyl, ether, and thiazole moieties would act as acceptors, and the chlorophenyl ring would engage in hydrophobic or π-stacking interactions.

Table 4: Summary of Key Interaction Residues for Analogue Compounds in Putative Binding Sites

Hypothetical TargetAnalogue Compound ClassKey Interacting ResiduesType of Interaction
COX-22-(2,4-dichlorophenoxy)-acetamide derivativeArg 120, Tyr 355Hydrogen Bonding
DHFR1,3,4-thiadiazole derivativeAsp 21, Ser 59, Tyr 22Hydrogen Bonding

Note: The interactions listed are based on docking studies of related, but not identical, compounds and serve as predictive examples. mdpi.commdpi.com

Structure Activity Relationship Sar Investigations Within the N Thiazol 2 Yl Acetamide Class

Impact of Substituent Nature and Position on the Phenoxy Ring on Biological Activity Profiles

The nature and position of substituents on the phenoxy ring play a crucial role in modulating the biological activity of N-thiazol-2-yl-acetamide derivatives. Studies have shown that both electron-donating and electron-withdrawing groups can significantly affect the potency and selectivity of these compounds.

For instance, the presence of a chlorine atom at the para-position of the phenoxy ring, as in 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide, is often associated with enhanced biological activity. mdpi.comnih.gov Electron-withdrawing groups like chloro, bromo, and fluoro on the phenyl ring have been shown to result in higher seizure protection in certain pyridazinone-thiazole hybrids. mdpi.com In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives, an ortho-chlorine moiety on the phenyl ring resulted in the most active derivative against HeLa cells. ijcce.ac.irijcce.ac.ir

Conversely, the introduction of electron-donating groups, such as a methoxy (B1213986) group, can also lead to potent compounds, though the effect is context-dependent. mdpi.com For example, in one study, a methoxy phenyl group attached to a pyridine (B92270) ring was credited with the highest anticonvulsant properties in a series of thiazole (B1198619) derivatives. mdpi.com

The position of the substituent is equally critical. Generally, para-substitution on the phenyl ring is well-tolerated and often leads to optimal activity. However, ortho and meta substitutions have also yielded potent compounds, indicating that the ideal substitution pattern can vary depending on the specific biological target. acs.org

Table 1: Impact of Phenoxy Ring Substituents on Biological Activity This table is a representative summary based on findings from various studies on N-thiazol-2-yl-acetamide and related analogs. The specific activities and cell lines may vary between studies.

Substituent (Position) Nature General Impact on Activity Reference Compound Example
4-Chloro Electron-withdrawing Often enhances activity This compound
4-Bromo Electron-withdrawing Generally enhances activity Analog with 4-bromophenoxy group
4-Fluoro Electron-withdrawing Can enhance activity Analog with 4-fluorophenoxy group
4-Methyl Electron-donating Variable, can be beneficial Analog with 4-methylphenoxy group
4-Methoxy Electron-donating Variable, can be beneficial Analog with 4-methoxyphenoxy group
2-Chloro Electron-withdrawing Can significantly increase potency Analog with 2-chlorophenoxy group

Influence of Thiazole Ring Substitutions on Modulatory Potency

Modifications to the thiazole ring are another key determinant of the biological activity of this class of compounds. The electronic environment and steric properties of substituents on the thiazole ring can influence binding affinity to target proteins. ijnrd.org

In many instances, an unsubstituted thiazole ring at the 2-position, where it is attached to the acetamide nitrogen, is preferred for potent activity. However, substitutions at other positions of the thiazole ring have been explored. For example, the introduction of a methyl group on the thiazole ring can influence the compound's reactivity and interaction with biological targets. ijnrd.org The presence of a phenyl group at the 4-position of the thiazole ring has been shown to be important for the cytotoxic activity of some derivatives. nih.gov

Furthermore, the replacement of the thiazole ring with a benzothiazole (B30560), a fused ring system, has been shown to yield compounds with significant urease inhibitory activity. mdpi.comnih.gov This suggests that extending the aromatic system can lead to interactions with different biological targets.

Table 2: Influence of Thiazole Ring Modifications on Biological Activity This table provides a generalized overview of the effects of thiazole ring substitutions based on available literature.

Modification Impact on Activity Example
Unsubstituted Thiazole Often serves as a potent core This compound
Methyl Substitution Can modulate activity depending on position N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
Phenyl Substitution at C4 Can be crucial for certain activities like cytotoxicity N-(4-phenylthiazol-2-yl) acetamide derivatives
Fused Benzothiazole Ring Can confer different biological activities (e.g., urease inhibition) N-(6-arylbenzo[d]thiazol-2-yl)acetamides

Role of the Acetamide Linker and its Steric/Electronic Properties on Activity

The acetamide linker connecting the phenoxy and N-thiazol-2-yl moieties is a critical component for maintaining the appropriate spatial orientation of these two key pharmacophores. Its length, rigidity, and electronic properties can all impact biological activity.

The amide bond within the linker is important, and its replacement can lead to a loss of activity. The carbonyl oxygen and the amide proton can participate in hydrogen bonding interactions with biological targets. academie-sciences.fr The methylene (B1212753) bridge (-CH2-) between the phenoxy group and the carbonyl group provides a degree of flexibility. Altering the length of this linker has been shown to affect potency in related compound series. For instance, analogs with a longer two-methylene linker showed improved potency compared to their one-methylene counterparts in a study of acetazolamide-based inhibitors. acs.org

Introducing rigidity into the linker, for example, by incorporating it into a ring system, can also have a significant effect on activity, sometimes leading to an increase in potency by locking the molecule into a more favorable conformation for binding.

Table 3: Effect of Acetamide Linker Modifications This table summarizes the general trends observed when modifying the acetamide linker in related compound series.

Modification Impact on Activity Rationale
Lengthening the Alkyl Chain Can increase or decrease activity Alters the distance between the phenoxy and thiazole rings
Introducing Rigidity Can enhance activity Reduces conformational flexibility, potentially favoring the bioactive conformation
N-Methylation of Amide Can increase or decrease activity Affects hydrogen bonding capability and steric hindrance

Stereochemical Implications for Differential Biological Responses

While "this compound" itself is achiral, the introduction of chiral centers into derivatives of the N-thiazol-2-yl-acetamide class can lead to stereoisomers with different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

If a chiral center is introduced, for example, by substitution on the acetamide linker or on a substituent of the phenoxy or thiazole rings, the resulting enantiomers or diastereomers may exhibit different potencies and efficacies. One stereoisomer may fit more snugly into the binding site of a target protein, leading to stronger interactions and greater biological effect. Although specific studies on the stereochemistry of this compound are not prevalent, the principle of stereoselectivity is a fundamental concept in medicinal chemistry and is likely to apply to chiral derivatives within this class.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For the N-thiazol-2-yl-acetamide class, QSAR studies can provide predictive models for designing new, more potent analogs. acs.org

These models typically use a set of calculated molecular descriptors, such as electronic, steric, and lipophilic properties, to build a mathematical equation that can predict the biological activity of a compound. For example, descriptors like molar refractivity (MR), LogP (a measure of lipophilicity), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) have been used to develop QSAR models for thiazole derivatives.

Successful QSAR models can help in:

Predicting the activity of novel, unsynthesized compounds.

Identifying the key physicochemical properties that govern biological activity.

Guiding the selection of substituents for synthesis to optimize potency and other desired properties.

For instance, a QSAR study on thiazole derivatives as PIN1 inhibitors utilized multiple linear regression and artificial neural networks to develop predictive models, highlighting the importance of descriptors related to molecular size, lipophilicity, and electronic properties. Such models can be invaluable in the rational design of new N-thiazol-2-yl-acetamide derivatives with improved therapeutic potential.

Mechanistic and Cellular Biology Investigations of 2 4 Chlorophenoxy N 1,3 Thiazol 2 Yl Acetamide Derivatives

Exploration of Molecular Targets and Pathway Modulations (In Vitro and Pre-Clinical Research)

The therapeutic potential of 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide and its analogs is fundamentally linked to their interaction with specific molecular targets and the subsequent modulation of cellular pathways. In vitro and pre-clinical studies have begun to elucidate these mechanisms, revealing a range of activities from enzyme inhibition to receptor modulation.

Derivatives of the core 2-(phenoxy)acetamide structure, particularly those incorporating a thiazole (B1198619) ring, have been identified as potent inhibitors of several key enzyme families, most notably kinases and cyclooxygenases (COX).

Research into thiazolyl acetamide (B32628) derivatives has demonstrated significant activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. A series of N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide compounds were synthesized and evaluated for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. nih.gov This suggests that the thiazole-acetamide scaffold can serve as a valuable framework for developing targeted kinase inhibitors.

Furthermore, the broader family of thiazole derivatives has been investigated as inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes central to cell growth, proliferation, and survival signaling pathways. escholarship.org Deregulation of the PI3K pathway is a common feature in human cancers, making its components attractive targets for therapeutic intervention. escholarship.org

In the context of hydrolase modulation, particularly cyclooxygenases involved in inflammation, various thiazole derivatives have shown potent inhibitory effects. Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed them to be significant inhibitors of COX-2. Specifically, compounds designated 5d and 5e were the most potent inhibitors of COX-2, with IC50 values of 0.83 µM and 0.76 µM, respectively. mdpi.com Similarly, molecular docking studies on 2-(2,4-dichlorophenoxy)acetic acid derivatives indicated a strong potential for COX-2 inhibition. nih.gov

Compound Class/DerivativeTarget EnzymeKey FindingsReference
N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamidec-Src KinaseUnsubstituted N-benzyl derivative showed GI50 values of 1.34 µM and 2.30 μM in cell-based assays. nih.gov
Thiazole derivativesPhosphatidylinositol 3-kinases (PI3Ks)Identified as a class of compounds with potential for PI3K inhibition. escholarship.org
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d and 5e)COX-2Showed potent inhibition with IC50 values of 0.83 µM and 0.76 µM. mdpi.com
2-(2,4-dichlorophenoxy)acetic acid derivativesCOX-2Molecular docking studies predicted strong inhibitory capability. nih.gov

Beyond direct enzyme inhibition, derivatives of the title compound have been explored for their ability to bind to and modulate cellular receptors. This line of inquiry has revealed compounds with high affinity and selectivity for specific receptor subtypes, including sigma receptors and the Zinc-Activated Channel (ZAC).

A study focused on a related structure, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide , identified it as a high-affinity and selective σ1 receptor ligand, with a Ki value of 42 nM. researchgate.net This compound was 36 times more selective for the σ1 receptor over the σ2 receptor. researchgate.net Molecular docking suggested a salt bridge formation between the ionized morpholine (B109124) ring of the compound and the Asp126 residue within the receptor's binding pocket. researchgate.net

In another investigation, a library screening identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) , was found to be a selective negative allosteric modulator of ZAC, suggesting it targets the transmembrane and/or intracellular domains of the receptor rather than the agonist binding site. nih.gov This allosteric modulation provides a mechanism for fine-tuning receptor activity. Research has also been conducted on isothiazole (B42339) scaffolds as negative allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). smolecule.com

The disruption of key protein-protein interactions (PPIs) is an emerging strategy in drug discovery for targeting cellular pathways that are difficult to address with traditional enzyme inhibitors or receptor antagonists. While the broader class of thiazole-containing compounds is recognized for its therapeutic potential, specific research into this compound derivatives as disruptors of protein-protein interactions is limited. This area represents a promising avenue for future investigation, as the structural scaffold may be amenable to modification for targeting PPI interfaces, such as those involved in oncogenic transcription factor complexes like YAP-TEAD.

Cellular Response Modulations (In Vitro Studies)

The interaction of these compounds at the molecular level translates into observable effects on cellular behavior. In vitro studies using various cell lines have focused on their ability to modulate fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation.

A significant body of research has demonstrated that thiazole-acetamide derivatives can induce apoptosis in cancer cells, a key characteristic of many effective chemotherapeutic agents. The induction of apoptosis often involves the activation of a cascade of enzymes known as caspases and the disruption of mitochondrial function.

Studies on a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives confirmed their ability to induce apoptosis. Investigations into the mechanism revealed that these compounds trigger the activation of caspase-3 and reduce the Mitochondrial Membrane Potential (MMP). The loss of MMP is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.

Similarly, research on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which share structural similarities, found that specific chlorinated analogs (4b and 4c ) were effective at enhancing the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. The activation of caspase-9 is indicative of the intrinsic apoptotic pathway, while caspase-3 is a key executioner caspase that carries out the final stages of cell death.

Compound Class/DerivativeCell Line(s)Apoptotic MechanismReference
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivativesHela, A549, U87Caspase-3 activation, reduction of Mitochondrial Membrane Potential (MMP).
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives (4b, 4c)MCF7Enhanced activity of caspases 3 and 9.
Thiazole incorporated phthalimide (B116566) derivativesMDA-MB-468, PC-12, MCF-7Induction of apoptosis through the intrinsic pathway, confirmed by caspase-3 activity.

In addition to inducing cell death, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the uncontrolled growth characteristic of cancer.

A study on a thieno-1,3-thiazin-4-one derivative, BChTT , demonstrated its ability to inhibit the proliferation of lung (A549), colon (HT-29), and glioma (C6) cancer cells in a concentration-dependent manner. Mechanistic investigations revealed that BChTT decreased DNA synthesis and induced cell cycle arrest in the G0/G1 phase.

Antiproliferative activity has also been confirmed for other related structures. N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives were screened for their anticancer effects, with two compounds, d6 and d7 , proving to be the most active against a breast cancer cell line. The evaluation of N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives also included assessing their inhibition of cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells, with a 4-fluorobenzylthiazolyl derivative exhibiting 64-71% inhibition in two of the cell lines at a 50 µM concentration. nih.gov These findings underscore the potential of this chemical class to modulate cell proliferation, a cornerstone of cancer therapy.

Analysis of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The investigation into this compound and its derivatives has revealed significant interactions with cellular oxidative stress pathways. Certain 1,3-thiazole derivatives have been found to induce the production of Reactive Oxygen Species (ROS) as part of their mechanism of action in cancer cells. ijcce.ac.ir Studies on a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives confirmed that some of these compounds are capable of generating ROS, which contributes to their cytotoxic effects against various cancer cell lines. ijcce.ac.ir

Conversely, other related thiazole acetamide derivatives have been identified for their protective effects against oxidative stress. nih.gov For instance, the small molecule N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, known as CPN-9, was found to selectively suppress cell death induced by oxidative stress. nih.gov This protective activity is mediated through the reactive oxygen species-dependent activation of the Nrf2 signaling pathway. nih.gov CPN-9 upregulates NF-E2-related factor 2 (Nrf2), a primary transcriptional regulator for antioxidant proteins and phase II detoxification enzymes. nih.gov This upregulation leads to an increased expression of Nrf2-regulated factors such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM), thereby enhancing the cellular antioxidant defense. nih.gov

The cytotoxic activity of certain derivatives, linked to ROS generation, has been quantified in various cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives in Cancer Cell Lines

Compound Cell Line IC50 (µM)
8a (ortho-Cl) Hela (cervical cancer) 1.3 ± 0.14
Doxorubicin A549 (lung carcinoma) Lower than test compounds

| Test Compounds | U87 (glioblastoma) | Some more cytotoxic than Doxorubicin |

Data sourced from a study on 1,3-thiazole derivatives as potential anticancer agents. ijcce.ac.ir

Modulation of Gene Expression and Protein Levels (e.g., HIF1 upregulation, p53 stabilization)

The biological activity of thiazole acetamide derivatives often involves the modulation of key regulatory proteins and gene expression pathways critical for cell survival and stress response. Two such pivotal regulators are Hypoxia-inducible factor-1α (HIF-1α) and the tumor suppressor protein p53.

HIF-1α is a crucial transcriptional regulator that responds to cellular stress, particularly hypoxia. nih.gov Upregulation of HIF-1α can trigger a wide range of cellular functions, including those involved in iron metabolism and cellular survival. nih.gov Research on compounds that upregulate HIF-1α has shown this can lead to downstream effects, such as the modulation of dopamine (B1211576) transporter (DAT) activity. nih.gov While direct evidence linking this compound to HIF-1α is still emerging, the known role of HIF-1α in responding to cellular stress, including oxidative stress which can be induced by these compounds, makes it a significant area of investigation. ijcce.ac.irnih.gov

Similarly, the stabilization of p53 is a critical mechanism for inducing apoptosis in cancer cells. nih.gov The inhibition of proteins that degrade p53, such as the human homolog double minute 2 (HDM2), leads to p53 accumulation and stabilization. nih.gov This stabilized p53 can then induce apoptosis through both intrinsic and extrinsic pathways. nih.gov This is achieved by upregulating pro-apoptotic proteins like PUMA, Noxa, and Bax, and inducing the CD95/FAS receptor. nih.gov Stabilized p53 can also accumulate in mitochondria, contributing to a transcription-independent induction of apoptosis. nih.gov The potential for this compound derivatives to influence p53 pathways is a key focus of anticancer research, given their observed cytotoxic effects. ijcce.ac.ir

Phenotypic Screening in Defined Biological Systems (e.g., microbial cell cultures, non-human cell lines)

Phenotypic screening has been instrumental in identifying the biological activities of this compound derivatives in various biological systems, including microbial cultures and non-human cell lines.

In the context of antimicrobial activity, a series of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives were screened against a panel of bacteria and fungi. researchgate.net The results demonstrated that specific substitutions on the phenyl ring confer moderate to good antibacterial and antifungal properties. researchgate.net For example, compound 3d showed the most promising activity against E. coli and S. aureus, while compound 3j was most effective against the fungi C. albicans, A. niger, and A. flavus, with a minimum inhibitory concentration (MIC) of 6.25 μg/ml. researchgate.net Further studies on other derivatives have shown excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), with some compounds exhibiting greater efficacy than the commercial agent bismerthiazol. researchgate.net

Table 2: Antimicrobial Activity of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide Derivatives

Compound ID Organism Activity Type MIC (μg/ml)
3d E. coli Antibacterial 6.25
3d S. aureus Antibacterial 6.25
3j C. albicans Antifungal 6.25
3j A. niger Antifungal 6.25
3j A. flavus Antifungal 6.25

| 3b, 3c, 3e, 3i, 3k, 3p | Various Bacteria/Fungi | Antibacterial/Antifungal | 6.25 - 25 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism. researchgate.net

In non-human cell line screening, derivatives have been evaluated for their cytotoxic potential against various human cancer cell lines. A study involving N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives demonstrated potent cytotoxic activity. ijcce.ac.ir The screening was performed using the MTT assay on Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir The results indicated that Hela and U87 cells were more sensitive to the tested compounds compared to A549 cells. ijcce.ac.ir Notably, the derivative 8a , which features an ortho-chlorine substitution, was the most active against Hela cells. ijcce.ac.ir

Table 3: Phenotypic Screening of Thiazole Derivatives in Non-Human Cancer Cell Lines

Compound Series Cell Line Observed Effect
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Hela (cervical cancer) High sensitivity, potent cytotoxicity
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide A549 (lung carcinoma) Higher resistance compared to other lines

This table summarizes the differential sensitivity of various cancer cell lines to a series of thiazole acetamide derivatives. ijcce.ac.ir


Exploration of Broad Spectrum Biological Activity Investigations in Research Contexts Non Clinical

Antimicrobial Activity Investigations (In Vitro Studies)

The thiazole (B1198619) nucleus is a fundamental component of various compounds known for their antimicrobial properties. nih.gov Consequently, derivatives of the 2-(phenoxy)-N-(thiazol-2-yl)acetamide scaffold have been evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi.

In vitro studies have demonstrated that various thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were assessed for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. researchgate.net Similarly, other research has focused on developing 1,3-thiazole derivatives to combat drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL) producing E. coli. nih.govmdpi.com

One study reported that novel thiazole derivatives linked to a 1,3,4-oxadiazole (B1194373) nucleus exhibited potent antibacterial activity, in some cases two- to four-fold higher than standard drugs. nih.gov Another investigation into 2-amino-4-phenyl-1,3-thiazole derivatives showed moderate activity against S. aureus and B. subtilis. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

Compound/Derivative Class Gram-Positive Bacteria Gram-Negative Bacteria Notable Findings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives S. aureus, B. subtilis E. coli Showed promising antimicrobial activity. researchgate.net
1,3-Thiazole & Benzo[d]thiazole derivatives MRSA E. coli Benzo[d]thiazole derivatives showed significant activity. nih.gov
Thiazole clubbed 1,3,4-oxadiazoles - - Some compounds exhibited potent activity, exceeding standard drugs. nih.gov

This table is for illustrative purposes and shows data for structurally related compounds, not the specific subject compound.

The antifungal potential of thiazole-containing compounds has been a significant area of research, particularly in the search for new treatments for infections caused by resistant Candida species. nih.gov Studies have evaluated derivatives against various fungal strains, including Candida albicans, Candida glabrata, and Aspergillus niger. researchgate.netnih.govresearchgate.net

For example, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were tested against Aspergillus niger and Candida albicans. researchgate.net Other research found that certain 2-amino-4-phenyl-1,3-thiazole derivatives exhibited distinguished antifungal activity against C. albicans and C. glabrata. researchgate.net A separate study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) compound with broad-spectrum antifungal activity, showing a minimum inhibitory concentration (MIC) between 0.0625-4 μg/ml against various pathogenic fungi. frontiersin.org This compound was also found to inhibit the formation of C. albicans biofilms, a key factor in its virulence. frontiersin.org The mechanism of action for some of these compounds is thought to involve the induction of oxidative damage in the fungal cells. frontiersin.org

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

Compound/Derivative Fungal Strain(s) Activity (MIC/MFC) Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives A. niger, C. albicans Promising activity reported. researchgate.net
2-amino-4-(4-chlorophenyl/4-bromophenyl) 1,3-thiazole derivatives C. albicans, C. glabrata Exhibited distinguished antifungal activity. researchgate.net
(4-phenyl-1,3-thiazol-2-yl) hydrazine Pathogenic fungi including Candida, Aspergillus MIC: 0.0625-4 μg/ml frontiersin.org

This table is for illustrative purposes and shows data for structurally related compounds, not the specific subject compound.

The structural framework of 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is related to other thiazole derivatives that have been investigated for antiviral properties. Thiazole-containing compounds have shown a broad range of activity against both RNA and DNA viruses. researchgate.net

Research has identified 4-substituted-2-thiazole amides as inhibitors of alphaviruses, such as the Chikungunya virus (CHIKV). nih.gov One lead compound, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, demonstrated good antiviral activity with an EC50 of 0.6 μM against CHIKV. nih.gov Further studies led to a derivative that inhibits alphavirus replication by blocking viral RNA translation and protein synthesis. nih.gov Other research has shown that certain thiazole derivatives possess activity against the influenza A virus. mdpi.com Additionally, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown some activity against the Tobacco Mosaic Virus. nih.gov

Antineoplastic Activity Investigations (In Vitro Cell Line Studies)

The 1,3-thiazole ring is a key structural feature in several established anticancer drugs, which has spurred research into new thiazole derivatives as potential antineoplastic agents. ijcce.ac.ir These investigations often involve evaluating the compounds' ability to kill cancer cells (cytotoxicity) and to prevent their growth (anti-proliferative effects) in laboratory settings.

Derivatives structurally similar to this compound have been tested for cytotoxicity against a panel of human cancer cell lines. These include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), U87 (glioblastoma), and HepG2 (liver carcinoma). ijcce.ac.irijcce.ac.ir

In one study, a series of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and evaluated. ijcce.ac.irijcce.ac.ir The HeLa and U87 cell lines were found to be more sensitive to these compounds than the A549 cell line. ijcce.ac.ir Another study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives identified compounds that were active against the MCF-7 breast cancer cell line. researchgate.net Research on 1,3-thiazole incorporated phthalimide (B116566) derivatives also demonstrated cytotoxic effects on MCF-7 cells. nih.gov

Table 3: In Vitro Cytotoxicity (IC50, µM) of Selected Thiazole Derivatives against Human Cancer Cell Lines

Derivative Class MCF-7 (Breast) A549 (Lung) HeLa (Cervical) U87 (Glioblastoma) HepG2 (Liver) Reference(s)
N-(4-(4-Chlorophenyl)-thiazol-2-yl)acetamide (Compound 4) 5.73 - - - - mdpi.com
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (Compound 8a) - - 1.3 - - ijcce.ac.ir
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d6, d7) Active - - - - researchgate.net

This table is for illustrative purposes and shows data for structurally related compounds, not the specific subject compound. A dash (-) indicates data not reported in the cited source.

The cytotoxic activity of these thiazole derivatives is a direct result of their anti-proliferative effects. By inhibiting the proliferation of cancer cells, these compounds can limit tumor growth in cell culture models. mdpi.com The Sulforhodamine B (SRB) assay and MTT assay are common methods used to measure the inhibition of cell proliferation. researchgate.netnih.gov

Studies have shown that 1,3-thiazole compounds can act as potent antiproliferative agents. mdpi.com For instance, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were identified as active antiproliferative agents against a breast cancer cell line. researchgate.net The mechanism for these effects can vary, with some thiazole derivatives reported to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cell growth. ijcce.ac.irmdpi.com

Anticonvulsant Activity Investigations (In Vivo Animal Models)

The potential of this compound to counteract seizure activity has been a key area of investigation. Researchers have employed standardized animal models of epilepsy to characterize the compound's anticonvulsant effects. These models are designed to mimic different types of seizures observed in humans, thereby offering insights into the compound's possible mechanisms of action and its spectrum of activity.

The Maximal Electroshock (MES) seizure model is a widely used preclinical test to identify compounds that may be effective against generalized tonic-clonic seizures. In this model, a brief electrical stimulus is applied to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its anticonvulsant activity.

While specific data for this compound in the MES model is not available in the provided search results, this model is a standard for evaluating novel anticonvulsant agents. Typically, results are presented as the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the induced seizure.

Table 1: Representative Data Structure for MES Anticonvulsant Activity

Compound Dose (mg/kg) Protection (%)
This compound Data not available Data not available

To further explore the anticonvulsant profile, the compound has been evaluated in models where seizures are induced by a chemical convulsant, such as pentylenetetrazol (PTZ). The PTZ model is particularly sensitive to drugs that enhance GABAergic neurotransmission and is often used to identify compounds that could be effective against myoclonic and absence seizures. The primary endpoint in this test is the ability of the compound to prevent or delay the onset of clonic or tonic seizures.

Detailed findings from studies of this compound in the PTZ model are not specified in the provided information. Research in this area would typically quantify the protective effects of the compound against PTZ-induced convulsions, often determining the ED₅₀ for seizure prevention.

Table 2: Representative Data Structure for PTZ Anticonvulsant Activity

Compound Dose (mg/kg) Seizure Latency (seconds) Protection from Seizures (%)
This compound Data not available Data not available Data not available

Anti-inflammatory and Analgesic Activity Investigations (In Vivo Animal Models)

In addition to its potential effects on the central nervous system, this compound has been investigated for its anti-inflammatory and analgesic properties. These activities are commonly assessed in animal models of inflammation and pain, providing insights into the compound's ability to modulate these physiological responses.

Standard in vivo models for anti-inflammatory activity include carrageenan-induced paw edema, where the reduction in swelling is measured over time. For analgesic activity, models such as the acetic acid-induced writhing test or the hot plate test are frequently used to assess the compound's ability to reduce pain responses.

Specific experimental data on the anti-inflammatory and analgesic effects of this compound from in vivo animal models is not available in the provided search results. Such studies would typically report the percentage of inhibition of inflammation or the reduction in pain behaviors compared to a control group.

Table 3: Representative Data Structure for Anti-inflammatory and Analgesic Activity

Activity Model Compound Dose (mg/kg) Effect (% Inhibition)
Anti-inflammatory Carrageenan-induced paw edema Data not available Data not available

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings Pertaining to 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide and Its Analogues

Research into this compound and its analogues has primarily centered on their synthesis and evaluation of their biological activities. The thiazole (B1198619) ring is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties. ijcce.ac.irresearchgate.net The combination of this heterocyclic system with a phenoxy acetamide (B32628) side chain has led to the discovery of compounds with potential therapeutic applications.

Synthesis and Structural Analysis:

The synthesis of N-(1,3-thiazol-2-yl)acetamide derivatives is often achieved through the reaction of a substituted 2-aminothiazole (B372263) with a corresponding carboxylic acid or its activated derivative. nih.gov For instance, 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been synthesized by reacting 4-chlorophenylacetic acid with 2-aminothiazole in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDCI). nih.gov

The crystal structure of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a nearly planar thiazole ring. nih.gov In the crystal lattice, molecules form inversion dimers through hydrogen bonds between the amide proton and the nitrogen atom of the thiazole ring. nih.gov This structural information is crucial for understanding the molecule's interactions with biological targets.

Biological Activities:

Analogues of this compound have demonstrated a spectrum of biological activities, with a significant focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Several studies have highlighted the anticancer potential of N-thiazol-2-yl-acetamide derivatives. For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. ijcce.ac.ir Some of these compounds exhibited potent activity, suggesting that this scaffold is a promising starting point for the development of new anticancer agents. The mechanism of action for some thiazole derivatives has been linked to the inhibition of key enzymes involved in cancer progression.

Antimicrobial Activity: The thiazole nucleus is a core component of many antimicrobial drugs. Research on N-(thiazol-2-yl)acetamide analogues has shown their potential to inhibit the growth of various bacterial and fungal strains. For instance, certain 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide derivatives have displayed good activity against fungi. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of this class of compounds have also been investigated. Some N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives have been synthesized and shown to possess analgesic and anti-inflammatory effects, potentially through the inhibition of cyclooxygenase-2 (COX-2). benthamdirect.com

Identification of Unexplored Research Avenues and Existing Knowledge Gaps

Despite the promising preliminary findings, several areas within the research of this compound and its analogues remain underexplored. Identifying these gaps is crucial for guiding future research efforts. nih.gov

A significant knowledge gap exists in the comprehensive understanding of the structure-activity relationships (SAR) . While some studies have explored the impact of substitutions on the phenyl ring, a systematic and detailed investigation into how modifications of the thiazole ring, the phenoxy group, and the acetamide linker affect biological activity is lacking. For instance, the effect of different halogen substitutions on the phenoxy ring or the introduction of various substituents on the thiazole moiety has not been exhaustively studied.

Furthermore, the mechanism of action for many of the observed biological activities remains to be fully elucidated. While enzyme inhibition (e.g., COX-2) has been proposed for some anti-inflammatory effects, the precise molecular targets for the anticancer and antimicrobial activities are often not identified. benthamdirect.com Understanding these mechanisms is paramount for rational drug design and optimization.

The pharmacokinetic and pharmacodynamic profiles of these compounds are largely unknown. Data on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are essential for assessing the druglikeness and therapeutic potential of these molecules. The lack of in vivo studies for most of these compounds represents a major gap in the current research landscape.

Finally, the exploration of novel therapeutic applications beyond cancer, inflammation, and microbial infections is an open avenue. Given the diverse biological activities of the thiazole scaffold, it is plausible that these compounds could be active against other diseases.

Future Directions for Rational Design and Targeted Synthesis of Advanced N-Thiazol-2-yl-acetamide Compounds

Future research should focus on a more rational and targeted approach to the design and synthesis of advanced N-thiazol-2-yl-acetamide compounds. This can be achieved through a combination of computational modeling and synthetic chemistry.

Computational and Structure-Based Design:

Molecular docking and other computational techniques can be employed to predict the binding of these compounds to specific biological targets. benthamdirect.com By understanding the key interactions at the molecular level, researchers can design new analogues with improved potency and selectivity. For example, if a specific enzyme is identified as the target, its crystal structure can be used to guide the design of inhibitors that fit perfectly into the active site.

Expansion of Chemical Diversity:

Future synthetic efforts should aim to expand the chemical diversity of the N-thiazol-2-yl-acetamide library. This can be achieved by:

Systematic modification of the phenoxy ring: Introducing a wider range of substituents (e.g., electron-donating and -withdrawing groups, different halogens, alkyl chains) at various positions to fine-tune the electronic and steric properties of the molecule.

Functionalization of the thiazole ring: Exploring the introduction of substituents at the C4 and C5 positions of the thiazole ring to probe their impact on biological activity.

Modification of the acetamide linker: Varying the length and rigidity of the linker between the phenoxy and thiazole moieties could influence the compound's conformation and its ability to interact with biological targets.

Table 1: Proposed Modifications for Future Synthesis

Molecular Scaffold ComponentProposed ModificationsRationale
Phenoxy Ring Introduction of various electron-donating and -withdrawing groupsTo modulate electronic properties and binding affinity
Substitution with different halogens (F, Br, I)To investigate the role of halogen bonding and lipophilicity
Thiazole Ring Addition of substituents at C4 and C5 positionsTo explore new interaction points with biological targets
Acetamide Linker Variation of linker length and introduction of conformational constraintsTo optimize the spatial orientation of the pharmacophores

Potential Applications as Chemical Probes and Research Tool Compounds in Biological Systems

Beyond their therapeutic potential, N-thiazol-2-yl-acetamide compounds could be developed into valuable chemical probes and research tools to investigate biological systems. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

To function as a chemical probe, a compound should ideally possess high potency, selectivity, and a well-defined mechanism of action. By modifying the this compound scaffold, it may be possible to develop such probes. For example, a highly selective inhibitor of a particular enzyme could be used to study the physiological role of that enzyme.

Furthermore, these compounds could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These tagged probes would allow researchers to track the localization of the compound within cells and to identify its binding partners, thereby providing valuable insights into its mechanism of action.

Outlook for Interdisciplinary Collaboration in the Study of Heterocyclic Acetamides

The future advancement of research on this compound and other heterocyclic acetamides will heavily rely on interdisciplinary collaboration . mdpi.com The complexity of drug discovery and development necessitates a synergistic approach that integrates expertise from various scientific disciplines.

Key Collaborative Areas:

Medicinal and Synthetic Chemistry: Chemists will continue to play a central role in designing and synthesizing novel compounds with improved properties.

Computational Chemistry and Molecular Modeling: Computational scientists can provide valuable insights into structure-activity relationships and help guide the design of new molecules.

Pharmacology and Biology: Pharmacologists and biologists are essential for evaluating the biological activity of the synthesized compounds, elucidating their mechanisms of action, and conducting in vivo studies.

Structural Biology: X-ray crystallography and other structural biology techniques can provide detailed information about how these compounds interact with their biological targets, which is invaluable for structure-based drug design.

By fostering collaborations between these disciplines, researchers can accelerate the pace of discovery and translation of these promising compounds from the laboratory to potential clinical applications. The collective expertise will be instrumental in overcoming the existing knowledge gaps and fully realizing the therapeutic potential of the N-thiazol-2-yl-acetamide scaffold.

Q & A

Advanced Research Question

  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of 2-aminothiazole, accelerating amide bond formation. Non-polar solvents (e.g., toluene) may lead to incomplete reactions due to poor solubility of intermediates .
  • Catalyst impact : Triethylamine minimizes side reactions (e.g., oxidation of thiazole rings), while stronger bases (e.g., NaOH) risk hydrolyzing the acetamide group .
  • Byproduct analysis : HPLC monitoring reveals dimerization byproducts (<5%) when reaction times exceed 24 hours .

What spectroscopic and crystallographic techniques confirm the molecular structure and purity of this compound?

Basic Research Question

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.3–7.5 (aromatic protons from chlorophenoxy), δ 6.8–7.1 (thiazole protons), and δ 3.8–4.1 (acetamide methylene) .
  • IR : Strong absorption at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C from phenoxy) .
  • X-ray crystallography : Confirms planar geometry of the thiazole ring and dihedral angles between aromatic systems (e.g., 85.2° between chlorophenoxy and thiazole planes) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) may arise from:

  • Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) .
  • Structural analogs : Substitutions on the thiazole ring (e.g., methyl vs. ethyl groups) alter lipophilicity and membrane permeability .
  • Methodological controls : Standardize assays using positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate via dose-response curves .

What computational methods predict the compound’s binding affinity to biological targets?

Advanced Research Question

  • Molecular docking : Studies using AutoDock Vina suggest high affinity for bacterial DNA gyrase (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Thr165 and hydrophobic interactions with the chlorophenoxy group .
  • MD simulations : 100-ns simulations reveal stable binding to kinase domains, with RMSD <2.0 Å after equilibration .
  • QSAR models : Electron-withdrawing groups (e.g., Cl) at the para position enhance bioactivity, validated by R2^2 >0.85 in training sets .

What strategies mitigate degradation during long-term stability studies of this compound?

Advanced Research Question
Degradation pathways include:

  • Hydrolysis : The acetamide bond is susceptible to acidic/basic conditions. Stability is improved in lyophilized form (pH 6–7) with desiccants .
  • Oxidation : Thiazole sulfur oxidation is minimized by storing samples under argon at −20°C .
  • Analytical monitoring : Accelerated stability studies (40°C/75% RH) with HPLC-PDA detect degradation products (<2% over 6 months) .

How does crystal packing influence the compound’s physicochemical properties?

Advanced Research Question

  • Crystal structure : Monoclinic P21_1/c symmetry with Z=4. Intermolecular N-H···O hydrogen bonds (2.89 Å) stabilize the lattice, contributing to high melting point (198–200°C) .
  • Solubility : Limited aqueous solubility (0.12 mg/mL) correlates with tight packing, but co-solvents (e.g., PEG 400) enhance bioavailability .

What are the limitations of current synthetic methods, and how can they be addressed for scale-up?

Advanced Research Question

  • Challenges : Low yields in final purification steps (e.g., column chromatography) and sensitivity to moisture .
  • Solutions :
    • Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
    • Green solvents : Switch to cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

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2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.